molecular formula C17H18BrNO3 B12451071 2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B12451071
M. Wt: 364.2 g/mol
InChI Key: TVCKDKGIBVEBRU-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a methoxy-substituted phenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-4-methylphenol.

    Etherification: The 2-bromo-4-methylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-bromo-4-methylphenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(2-bromo-4-methylphenoxy)acetic acid with 4-methoxybenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or aldehyde.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The bromo and methoxy groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)acetic acid
  • 2-bromo-4-methylphenyl methyl sulfone
  • 2-bromo-3-(4-methoxyphenyl)propanoic acid

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific combination of bromo and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18BrNO3

Molecular Weight

364.2 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C17H18BrNO3/c1-12-3-8-16(15(18)9-12)22-11-17(20)19-10-13-4-6-14(21-2)7-5-13/h3-9H,10-11H2,1-2H3,(H,19,20)

InChI Key

TVCKDKGIBVEBRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br

Origin of Product

United States

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